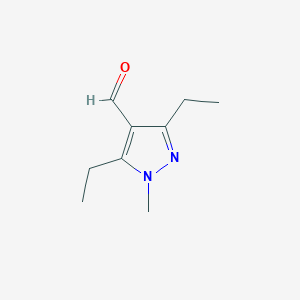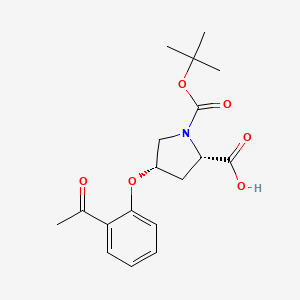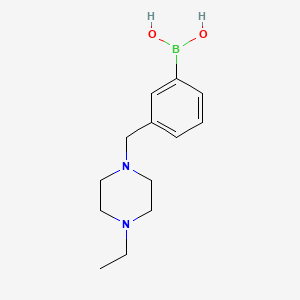
2,4-Dibromo-3-fluoro-6-nitrophenol
Overview
Description
2,4-Dibromo-3-fluoro-6-nitrophenol is a chemical compound belonging to the family of halogenated phenols. It has a CAS Number of 2924-30-3 and a molecular weight of 314.89 .
Molecular Structure Analysis
The linear formula of 2,4-Dibromo-3-fluoro-6-nitrophenol is C6H2Br2FNO3 . The exact molecular structure can be determined using techniques such as X-ray crystallography .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of compounds related to 2,4-Dibromo-3-fluoro-6-nitrophenol, such as 3-Fluoro-4-nitrophenol, has been explored through various chemical processes. For instance, 3-Fluoro-4-nitrophenol was synthesized from 2,4-difluoronitrobenzene using methoxylation and demethylation, achieving a high purity of 99.5% (Zhang Zhi-de, 2011).
- Electron Spin Resonance Studies : Electron spin resonance spectra of anion radicals derived from similar compounds, including 3-fluoro-6-nitrophenol, have been observed, providing insights into the stability and molecular interactions of these radicals (P. Fischer & H. Zimmermann, 1968).
Environmental and Biodegradation Studies
- Toxicity and Degradability in Anaerobic Systems : Research on the toxicity and degradability of nitrophenols, including compounds related to 2,4-Dibromo-3-fluoro-6-nitrophenol, in anaerobic systems has been conducted. These studies provide valuable information on the environmental impact and degradation pathways of such compounds (V. Uberoi & S. Bhattacharya, 1997).
Chemical Reactions and Interactions
- Calix[4]pyrrole–4-nitrophenolate Anion Sensor : A study demonstrated the use of a calix[4]pyrrole–4-nitrophenolate complex as a colorimetric sensor for halide anions. This showcases the potential application of similar nitrophenol compounds in chemical sensing technologies (Philip A. Gale et al., 1999).
Molecular Structure Analysis
- Density Functional Studies : Investigations into the molecular structures and vibrational frequencies of related compounds, such as 2-fluoro-4,6-dinitrophenol, provide insights into the stability and chemical properties of these molecules (A. Abkowicz-Bienko et al., 2000).
Biodegradation Research
- Biodegradation by Specific Microbial Strains : Studies on the biodegradation of related compounds, such as 2,6-dibromo-4-nitrophenol, by specific microbial strains like Cupriavidus sp. have been conducted. This research contributes to understanding the environmental fate and potential bioremediation strategies for nitrophenols (J. Min et al., 2019).
Fluorescent Sensing and Analysis
- Fluorescent Sensing Applications : Research on the development of fluorescent sensing approaches for detecting nitrophenol compounds in solutions using materials like graphitic carbon nitride nanosheets highlights the potential of these compounds in analytical chemistry (Mingcong Rong et al., 2015).
Mechanism of Action
Target of Action
Nitrophenols, a class of compounds to which 2,4-dibromo-3-fluoro-6-nitrophenol belongs, are known to interact with various biological targets .
Mode of Action
Nitrophenols typically act through electrophilic aromatic substitution . In this process, the nitrophenol compound interacts with its targets, leading to changes in their structure and function .
Biochemical Pathways
Nitrophenols are known to interfere with various biochemical pathways, leading to downstream effects .
Result of Action
Nitrophenols are known to cause various molecular and cellular changes .
properties
IUPAC Name |
2,4-dibromo-3-fluoro-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO3/c7-2-1-3(10(12)13)6(11)4(8)5(2)9/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWWMSAGGZRKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716653 | |
| Record name | 2,4-Dibromo-3-fluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-3-fluoro-6-nitrophenol | |
CAS RN |
2924-30-3 | |
| Record name | 2,4-Dibromo-3-fluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Hydroxy-3-oxo-N-(2-(piperazin-1-yl)ethyl)-3,5,6,7-tetrahydropyrido-[3,2,1-ij]quinoline-2-carboxamide dihydrochloride](/img/structure/B1395651.png)
![Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395652.png)








